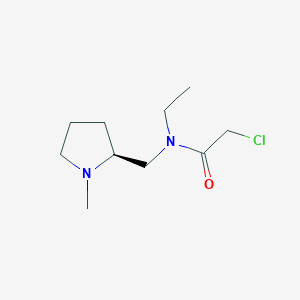

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS No. 1354015-03-4, molecular formula: C₁₁H₂₁ClN₂O) is a chloroacetamide derivative characterized by its stereospecific (S)-configured pyrrolidine ring and ethyl substituent. Its synthesis likely involves nucleophilic substitution or alkylation reactions, as seen in analogous compounds . The stereochemistry at the pyrrolidine ring may influence its interactions with biological targets, such as enzymes or receptors, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNIIJADAYVQTD-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetamide with N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)amine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding amines and acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl and pyrrolidine groups contribute to the compound’s overall stability and reactivity, influencing its interactions with various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamides

Substituent Variations on the Pyrrolidine Ring

- This substitution may impact membrane permeability or metabolic stability .

- 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide: Replaces chlorine with an amino group and modifies the pyrrolidine substitution position (3-yl vs. 2-ylmethyl). The amino group introduces hydrogen-bonding capacity, which could enhance solubility but reduce stability .

Functional Group Modifications

- Metolachlor (CAS 51218-45-2):

A herbicidal chloroacetamide with a 2-ethyl-6-methylphenyl group and methoxypropan-2-yl substituent. The absence of a pyrrolidine ring reduces conformational rigidity compared to the target compound. The (S)-enantiomer (s-Metolachlor) exhibits superior herbicidal activity, underscoring the role of stereochemistry in efficacy . - 2-Chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide (CAS 791601-00-8):

Contains a dichlorophenyl group and pyrrolidine ring, enhancing aromatic π-π interactions but increasing molecular weight (301.21 g/mol vs. 244.75 g/mol for the target compound). The additional chlorine may improve target binding but raise toxicity concerns .

Data Table: Key Properties of Selected Chloroacetamides

Research Findings and Implications

- Stereochemical Influence : The (S)-configuration in the target compound may enhance binding to chiral targets, as seen in s-Metolachlor’s superior activity over its racemic form .

- Toxicity Considerations : Chloroacetamides like Metolachlor exhibit moderate mammalian toxicity (LD₅₀ ~ 2,750 mg/kg in rats), suggesting the target compound’s pyrrolidine group could mitigate or exacerbate toxicity depending on metabolic pathways .

- Synthetic Challenges : The pyrrolidine ring introduces synthetic complexity, requiring enantioselective methods (e.g., chiral auxiliaries or catalysts) compared to simpler analogs like Alachlor .

Biological Activity

2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a chloro group, an ethyl group, and a pyrrolidine ring, which contribute to its reactivity and potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | 2-chloro-N-ethyl-N-[(S)-1-methylpyrrolidin-2-ylmethyl]acetamide |

| Molecular Formula | C10H19ClN2O |

| Molecular Weight | 218.72 g/mol |

| CAS Number | 1354018-54-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the (S)-1-methyl-pyrrolidine moiety may enhance its binding affinity and specificity towards these targets, leading to potential inhibitory or modulatory effects on biochemical pathways.

Biological Activity

Research indicates that compounds similar to 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide exhibit significant biological activities, including:

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives can possess antibacterial and antifungal properties. For instance:

- In vitro studies demonstrated that certain pyrrolidine alkaloids exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. The mechanism often involves the formation of a stable complex between the enzyme and the compound, preventing substrate access or altering enzyme conformation.

Case Studies

Several studies have explored the biological implications of compounds related to 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide:

- Antibacterial Efficacy : A study reported that pyrrolidine derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 3.12 µg/mL against E. coli .

- Structure-Activity Relationship (SAR) : Research into pyrrolidine derivatives indicated that modifications in the substituents significantly affect their biological activity. Electron-withdrawing groups enhanced antimicrobial properties, while specific substitutions on the piperidine ring were linked to improved inhibition against bacterial strains .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide demonstrates unique properties due to its stereochemistry and functional groups:

| Compound | Biological Activity |

|---|---|

| 2-Chloro-N,N-dimethylethylamine | Moderate antibacterial activity |

| 2-Chloro-N-phenylacetamide | Lower antimicrobial efficacy |

| 2-Chloro-N-(1-methylpiperidin-2-yl)methylacetamide | Significant antifungal activity |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide?

The compound is synthesized via nucleophilic substitution, typically reacting (S)-1-methyl-pyrrolidin-2-ylmethylamine with chloroacetyl chloride under basic conditions (e.g., using NaHCO₃ or triethylamine). The reaction proceeds in anhydrous solvents like dichloromethane or THF at 0–5°C to minimize side reactions. Purification involves column chromatography or recrystallization .

Q. How is the compound structurally characterized in synthetic studies?

Key techniques include:

- IR spectroscopy : Identifies C=O (1640–1680 cm⁻¹) and NH (3300–3500 cm⁻¹) stretches.

- ¹H/¹³C NMR : Reveals chemical shifts for the pyrrolidine methyl group (δ ~2.3 ppm), chloroacetamide CH₂ (δ ~4.1 ppm), and ethyl group protons (δ ~1.2–3.5 ppm) .

- Chiral HPLC : Confirms enantiomeric purity of the (S)-configured pyrrolidine moiety .

Q. What preliminary biological screening methods are used for this compound?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Results are compared to structurally related chloroacetamides with known bioactivity .

Advanced Research Questions

Q. How can chiral resolution challenges during synthesis be addressed?

- Chiral auxiliaries : Use (S)-proline derivatives to stabilize the stereocenter.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

- Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization .

Q. What strategies optimize reaction yield and purity?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures to avoid decomposition.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Analog synthesis : Modify the pyrrolidine ring (e.g., substituents at C3) or replace the ethyl group with bulkier alkyl chains.

- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.

- Computational docking : Map interactions with target proteins (e.g., MDM2-p53) using AutoDock Vina or Schrödinger Suite .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times.

- Orthogonal validation : Confirm apoptosis via Annexin V/PI staining if MTT assays show discrepancies.

- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. What computational methods predict metabolic stability?

- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and plasma protein binding.

- MD simulations : Analyze binding free energy (MM-PBSA) with liver microsomal enzymes.

- Metabolite identification : LC-MS/MS detects phase I/II metabolites in silico .

Q. How to assess the compound’s stability under varying storage conditions?

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC.

- Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare to refrigerated controls.

- Degradant profiling : Isolate and characterize major breakdown products using HRMS and 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.